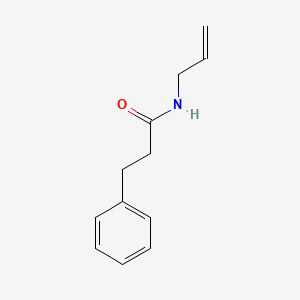
N-Allylbenzenepropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Allylbenzenepropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. In
作用机制
The mechanism of action of N-Allylbenzenepropanamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting these enzymes, N-Allylbenzenepropanamide can increase the levels of acetylcholine in the nervous system, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-Allylbenzenepropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress and damage to cells. Additionally, N-Allylbenzenepropanamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation and pain.
实验室实验的优点和局限性
One advantage of using N-Allylbenzenepropanamide in laboratory experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in the nervous system and for developing new treatments for neurological disorders. However, one limitation of using N-Allylbenzenepropanamide in laboratory experiments is its potential toxicity. It can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-Allylbenzenepropanamide. One area of research is the development of new treatments for neurological disorders such as Alzheimer's disease. N-Allylbenzenepropanamide has shown promise in inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. Another area of research is the investigation of N-Allylbenzenepropanamide's antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-Allylbenzenepropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. While there are limitations to its use in certain experiments, N-Allylbenzenepropanamide has shown promise in the development of new treatments for neurological disorders and other diseases. Further research is needed to fully understand its potential applications and limitations.
合成方法
N-Allylbenzenepropanamide is synthesized through a reaction between allyl bromide and 3-phenylpropanoic acid. The reaction is catalyzed by potassium carbonate and is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is a white crystalline solid that can be purified through recrystallization.
科学研究应用
N-Allylbenzenepropanamide has been studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
3-phenyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSOGHGUSJMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-prop-2-enylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)



![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)
![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)

![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)